molecular formula C10H11F2NO2 B2922548 [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine CAS No. 1349719-21-6

[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine

Cat. No.: B2922548
CAS No.: 1349719-21-6
M. Wt: 215.2
InChI Key: GRTKPZHLOBSEAD-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: In chemistry, [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated and oxetane-containing molecules on biological systems. It serves as a model compound for understanding the interactions of such structures with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals .

Comparison with Similar Compounds

  • [3,5-Difluoro-4-(methoxy)phenyl]methanamine
  • [3,5-Difluoro-4-(ethoxy)phenyl]methanamine
  • [3,5-Difluoro-4-(propoxy)phenyl]methanamine

Comparison: Compared to these similar compounds, [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine is unique due to the presence of the oxetane ring. This structural feature imparts distinct chemical and biological properties, such as increased stability and specific reactivity patterns . The fluorine atoms also contribute to its unique characteristics, influencing its electronic properties and interactions with biological targets .

Properties

IUPAC Name

[3,5-difluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-8-1-6(3-13)2-9(12)10(8)15-7-4-14-5-7/h1-2,7H,3-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTKPZHLOBSEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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